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Compound of Interest

Compound Name: P-gp inhibitor 2

Cat. No.: B12421458 Get Quote

This guide provides a detailed comparison between the second-generation P-glycoprotein (P-

gp) inhibitor, Valspodar (also known as PSC 833), and the third-generation inhibitor, Tariquidar.

The comparison focuses on their mechanisms of action, inhibitory potency, and specificity,

supported by experimental data to assist researchers, scientists, and drug development

professionals in their work.

Mechanism of Action
Valspodar (PSC 833) is a non-immunosuppressive derivative of cyclosporin D.[1] It acts as a

potent and specific inhibitor of P-gp, a key protein in multidrug resistance (MDR).[2] Valspodar

directly interacts with P-gp with high affinity, likely interfering with the protein's ATPase activity,

which is essential for its drug-pumping function.[2] By inhibiting P-gp, Valspodar can reverse

MDR in various cancer cell lines and animal tumor models.[2] However, it is also known to be

metabolized by and inhibit cytochrome P450 3A (CYP3A), leading to potential drug-drug

interactions.[3][4]

Tariquidar (XR9576) is a potent and selective, noncompetitive inhibitor of P-glycoprotein.[5] It

binds to P-gp with very high affinity, having a dissociation constant (Kd) of 5.1 nM.[6] Tariquidar

inhibits the ATPase activity of P-gp and blocks the conformational changes required for drug

efflux, effectively locking the transporter in a state that prevents substrate transport.[5][7]

Developed as a third-generation inhibitor, it was designed for higher potency and specificity

with fewer interactions with other ABC transporters at lower concentrations.[8] However, at
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higher concentrations (≥100 nM), it has been shown to also inhibit Breast Cancer Resistance

Protein (BCRP/ABCG2).[9]

Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for Valspodar and Tariquidar, providing a

clear comparison of their potency and efficacy in inhibiting P-gp.
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Parameter
Valspodar (PSC

833)
Tariquidar Significance

Generation Second[8] Third[8][10]

Reflects

advancements in

potency and

specificity.

Mechanism of Action

P-gp inhibitor,

interferes with ATPase

activity.[2]

Noncompetitive P-gp

inhibitor, blocks

conformational

change.[5][7]

Both target P-gp

function but through

slightly different

mechanisms.

P-gp Binding Affinity

(Kd)
High affinity[2] 5.1 nM[6]

Tariquidar exhibits

exceptionally high

binding affinity.

IC50 for P-gp ATPase

Inhibition

~10 nM (for NMQ

transport inhibition in

vesicular transport

assay)[11]

43 ± 9 nM[6][12]

Both are potent

inhibitors of P-gp's

ATPase activity in the

nanomolar range.

IC50 for Reversal of

Drug Resistance

Pretreatment with

PSC833 decreases

the IC50 value of NSC

279836 in MDA-MB-

435mdr cells to

0.4±0.02 μM.[13]

Complete reversal of

resistance is achieved

in the presence of 25-

80 nM of Tariquidar for

drugs like

Doxorubicin,

Paclitaxel, Etoposide,

and Vincristine.[6]

Tariquidar

demonstrates potent

reversal of resistance

at lower nanomolar

concentrations.

Specificity

Specific for P-gp, but

also a substrate and

inhibitor of CYP3A.[3]

[4]

Highly selective for P-

gp at low

concentrations;

inhibits BCRP at

concentrations ≥100

nM.[5][9]

Tariquidar offers

higher selectivity for

P-gp over other

transporters at its

effective

concentrations.
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In Vivo Efficacy

Has demonstrated the

ability to reverse MDR

in leukemias and solid

tumors in mice.[2]

Significantly

potentiates the

antitumor activity of

doxorubicin and fully

restores the antitumor

activity of paclitaxel,

etoposide, and

vincristine in mouse

models.[12]

Both show significant

in vivo efficacy in

preclinical models.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for

replication and further investigation.

1. P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is

coupled to substrate transport.

Objective: To determine if a test compound stimulates or inhibits the ATPase activity of P-gp.

Materials: Recombinant human P-gp membranes, Pgp-Glo™ Assay System (or similar), test

compounds (Valspodar, Tariquidar), positive controls (e.g., verapamil for stimulation), and a

selective P-gp ATPase inhibitor (e.g., sodium orthovanadate).[14]

Procedure:

In a 96-well plate, incubate 25 µg of recombinant human P-gp membranes with the Pgp-

Glo™ Assay Buffer.[14]

Add the test compound at various concentrations. Include wells with a known stimulator

(e.g., 200 µM verapamil) and an inhibitor (e.g., 100 µM sodium orthovanadate) as controls.

[14]

Initiate the reaction by adding 5 mM MgATP and incubate for 40 minutes at 37°C.[14]
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Stop the reaction by adding an ATPase Detection Reagent.[14]

After a 20-minute incubation at room temperature, measure the luminescence using a

microplate reader.[14]

Data Analysis: The change in luminescence (ΔRLU) is proportional to the amount of ATP

consumed. A decrease in luminescence in the presence of the test compound indicates

ATPase stimulation (the compound is a substrate), while an increase (or reduction of

stimulated activity) indicates inhibition.[15] IC50 values for inhibition can be calculated from

dose-response curves.

2. Cellular Accumulation Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp

substrate, like Rhodamine 123, from P-gp-overexpressing cells.

Objective: To determine the P-gp inhibitory potential of a compound by measuring the

intracellular accumulation of a fluorescent substrate.

Materials: P-gp-overexpressing cells (e.g., MCF7/ADR, K562/DOX) and parental cells,

Rhodamine 123, test compounds, and a known P-gp inhibitor (e.g., verapamil) as a positive

control.[6][16]

Procedure:

Seed the cells in a 96-well plate and allow them to adhere.

Incubate the cells with various concentrations of the test compound or positive control for

a predetermined time.

Add a fluorescent P-gp substrate, such as 5.25 μM Rhodamine 123, and incubate for 30-

60 minutes at 37°C.[16]

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular

substrate.

Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate

reader or flow cytometer.
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Data Analysis: An increase in intracellular fluorescence in the presence of the test compound

indicates inhibition of P-gp-mediated efflux.[16] IC50 values can be determined by plotting

the increase in fluorescence against the concentration of the inhibitor.[16]

Mandatory Visualization
The following diagrams illustrate the P-gp inhibition pathway and a typical experimental

workflow for evaluating P-gp inhibitors.
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Caption: P-gp Inhibition Mechanism.
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Experimental Workflow for P-gp Inhibitor Evaluation
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Caption: P-gp Inhibitor Evaluation Workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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